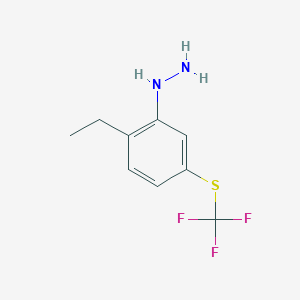
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2S It is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-5-(trifluoromethylthio)aniline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Ethylphenyl)hydrazine: This compound lacks the trifluoromethylthio group, which may result in different chemical properties and biological activities.
1-(2-Methyl-5-(trifluoromethylthio)phenyl)hydrazine: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions.
1-(2-Ethyl-5-(trifluoromethylsulfonyl)phenyl)hydrazine: The sulfonyl group may impart different chemical and biological properties compared to the trifluoromethylthio group.
Properties
Molecular Formula |
C9H11F3N2S |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[2-ethyl-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-7(5-8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
JXHYOUXNLGGREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















